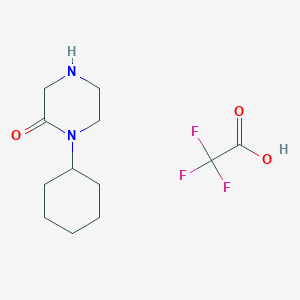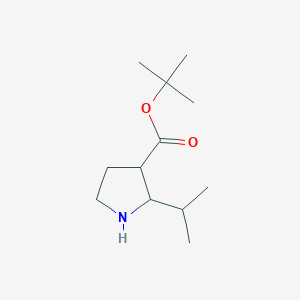![molecular formula C15H7ClF3N5OS B2695504 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303150-41-6](/img/structure/B2695504.png)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is an organic compound that combines elements of pyridine, triazolopyrimidine, and furan
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through multi-step reactions involving:
Starting materials: : Typically involving chlorinated pyridine and furan derivatives.
Reaction intermediates: : Formed through nucleophilic substitution and cyclization reactions.
Conditions: : Utilizing solvents like DMF, catalysts like palladium, and maintaining specific temperatures and pH levels to facilitate each step of the synthesis.
Industrial Production Methods:
On an industrial scale, production may involve:
Bulk synthesis: : Using large-scale reactors and automated processes to ensure consistency and purity.
Purification: : Employing techniques such as recrystallization and chromatography to isolate the desired compound.
Quality control: : Rigorous testing to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions:
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: : Potentially transforming the sulfanyl group to sulfoxides or sulfones.
Reduction: : Reducing agents might convert certain functional groups within the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions:
Oxidizing agents: : Such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reducing agents: : Like lithium aluminum hydride (LiAlH4).
Catalysts: : Palladium, platinum, or nickel catalysts for facilitating hydrogenation reactions.
Major Products:
The reactions yield various derivatives, potentially altering the compound's pharmacological properties or enhancing its reactivity for further applications.
Aplicaciones Científicas De Investigación
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine has extensive applications in research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential bioactive properties, such as antimicrobial or anticancer activities.
Medicine: : Explored for its therapeutic potential, possibly as an enzyme inhibitor or receptor modulator.
Industry: : Applied in materials science, potentially contributing to the development of new polymers or coatings.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves:
Molecular targets: : Interaction with specific enzymes, receptors, or proteins within biological systems.
Pathways: : Modulating signaling pathways or biochemical processes, leading to the desired therapeutic or bioactive outcomes.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to:
Structural differences: : Variations in functional groups or molecular geometry.
Activity profiles: : Different bioactivity or reactivity under specific conditions.
Similar compounds: : Compounds like 2-{[3-Bromo-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine, which share similar backbones but differ in halogen or heterocyclic substitutions.
Hope you find this in-depth look at this compound enlightening!
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF3N5OS/c16-9-6-8(15(17,18)19)7-21-12(9)26-14-22-13-20-4-3-10(24(13)23-14)11-2-1-5-25-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFCTAQSHVPDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-hydroxy-3-(phenylamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2695423.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2695428.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2695430.png)
![(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2695431.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2695434.png)
![methyl 6-benzyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695435.png)
![2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695436.png)

![1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2695440.png)
![3-METHOXY-N-[2-(2-METHOXYPHENYL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2695444.png)
